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molecular formula C25H19N3O2S B1682042 Tulopafant CAS No. 116289-53-3

Tulopafant

Cat. No. B1682042
M. Wt: 425.5 g/mol
InChI Key: PQQFNXGONTVQLM-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04783472

Procedure details

7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride (24 g) is added, at a temperature in the vicinity of 65° C., to a solution of 3-aminobenzophenone (15.7 g) and triethylamine (16.1 g) in dioxane (400 cc) which is heated to a temperature in the vicinity of 65° C., in the course of 15 minutes. The suspension obtained is heated, with stirring, at a temperature in the vicinity of 100° C. for 6 hours and then stirred at a temperature in the vicinity of 20° C. for 16 hours. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. The residue is dissolved in methylene chloride (500 cc) and the solution obtained is washed twice with distilled water (200 cc in total), 4 times with an aqueous 1N sodium hydroxide solution (800 cc in total) and 5 times with distilled water (500 cc in total) and then dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. The product obtained is chromatographed on an 8.5 cm diameter column containing silica (0.02-0.045 mm; 1 kg). Elution is carried out with mixtures of cyclohexane and ethyl acetate at a pressure of 0.4 bar (40 kPa), collecting 500 cc fractions. The first 10 fractions originating from elution with an ethyl acetate:cyclohexane (60:40 by volume) mixture and the following 5 fractions originating from elution with an ethyl acetate:cyclohexane (80:20 by volume) mixture are discarded. The following 10 fractions originating from elution with an ethyl acetate:cyclohexane (80:20 by volume) mixture and the following 2 fractions originating from elution with an ethyl acetate:cyclohexane (90:10by volume) mixture are combined and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. A crude product (26.5 g) is thereby obtained, which is dissolved in boiling acetonitrile (150 cc). Decolourizing charcoal (0.5 g) is added to the solution obtained and the suspension is filtered in the heated state. The filtrate obtained is cooled at a temperature in the vicinity of 45° C. for 16 hours. The crystals formed are separated by filtration, washed 3 times with acetonitrile cooled to a temperature in the vicinity of 4° C. (90 cc in total) and 3 times with diethyl ether (90 cc in total) and then dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets. N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide (14 g) in the form of creamcoloured crystals, m.p. 154° C, is thereby obtained.
Name
7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]([C:5]1[CH:6]=[CH:7][N:8]2[C:12]=1[CH2:11][S:10][CH:9]2[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)=[O:4].[NH2:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][CH:33]=1)[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24].C(N(CC)CC)C.C>O1CCOCC1.C(#N)C>[C:23]([C:22]1[CH:21]=[C:20]([NH:19][C:3]([C:5]2[CH:6]=[CH:7][N:8]3[C:12]=2[CH2:11][S:10][CH:9]3[C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)=[O:4])[CH:33]=[CH:32][CH:31]=1)(=[O:24])[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:0.1|

Inputs

Step One
Name
7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride
Quantity
24 g
Type
reactant
Smiles
Cl.ClC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
Name
Quantity
15.7 g
Type
reactant
Smiles
NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Name
Quantity
16.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring, at a temperature in the vicinity of 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated
STIRRING
Type
STIRRING
Details
stirred at a temperature in the vicinity of 20° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride (500 cc)
CUSTOM
Type
CUSTOM
Details
the solution obtained
WASH
Type
WASH
Details
is washed twice with distilled water (200 cc in total), 4 times with an aqueous 1N sodium hydroxide solution (800 cc in total) and 5 times with distilled water (500 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
ADDITION
Type
ADDITION
Details
treated with decolourizing charcoal (0.5 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on an 8.5 cm diameter column
ADDITION
Type
ADDITION
Details
containing silica (0.02-0.045 mm; 1 kg)
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
collecting 500 cc fractions
WASH
Type
WASH
Details
The first 10 fractions originating from elution with an ethyl acetate:cyclohexane (60:40 by volume) mixture
WASH
Type
WASH
Details
the following 5 fractions originating from elution with an ethyl acetate:cyclohexane (80:20 by volume) mixture
WASH
Type
WASH
Details
The following 10 fractions originating from elution with an ethyl acetate:cyclohexane (80:20 by volume) mixture
WASH
Type
WASH
Details
the following 2 fractions originating from elution with an ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
CUSTOM
Type
CUSTOM
Details
A crude product (26.5 g) is thereby obtained
DISSOLUTION
Type
DISSOLUTION
Details
which is dissolved
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
the suspension is filtered in the heated state
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
TEMPERATURE
Type
TEMPERATURE
Details
is cooled at a temperature in the vicinity of 45° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
are separated by filtration
WASH
Type
WASH
Details
washed 3 times with acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature in the vicinity of 4° C. (90 cc in total) and 3 times with diethyl ether (90 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets

Outcomes

Product
Details
Reaction Time
6 h
Name
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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